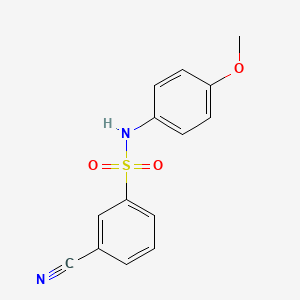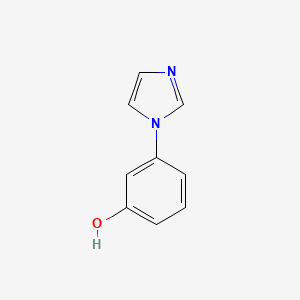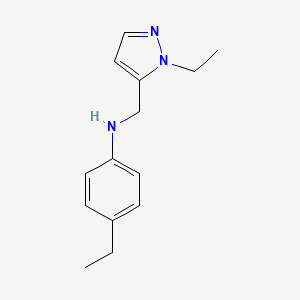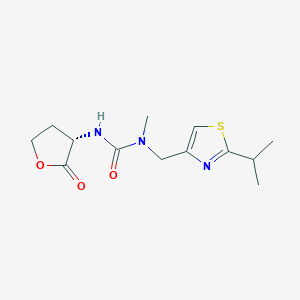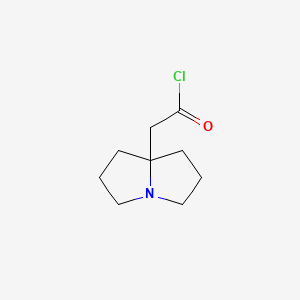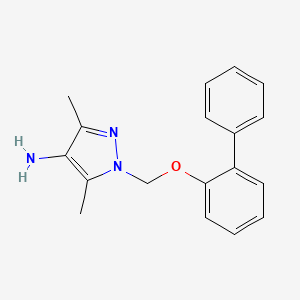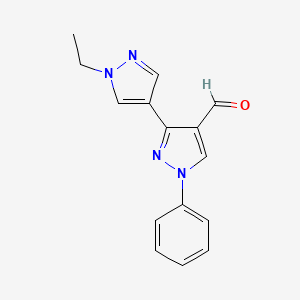![molecular formula C17H12N2O3 B3197238 3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1004451-69-7](/img/structure/B3197238.png)
3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
The compound “3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a benzodioxole ring, a phenyl group, and a pyrazole ring with a carbaldehyde functional group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones were prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as X-ray crystallography . These studies provide valuable insights into the arrangement of atoms and bonds within the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of 3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride with various reagents has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of 2-Propenal, 3-(1,3-benzodioxol-5-yl)- is 176.1687 .Applications De Recherche Scientifique
Antimicrobial Applications
3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives have been researched for their antimicrobial properties. Umesha and Basavaraju (2014) synthesized benzo[d][1,3]dioxole gathered pyrazole derivatives and found them to possess significant antifungal and antibacterial activities (Umesha & Basavaraju, 2014). Similarly, Hamed et al. (2020) created Schiff bases of chitosan using these derivatives, which showed antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).
Anti-inflammatory and Analgesic Properties
The compound's derivatives have also been evaluated for anti-inflammatory and analgesic activities. Kenchappa and Bodke (2020) synthesized benzofuran pyrazole heterocycles, demonstrating noteworthy analgesic and anti-inflammatory effects (Kenchappa & Bodke, 2020). Another study by Sudha et al. (2021) found that synthesized derivatives of the compound had significant antioxidant and anti-inflammatory activities (Sudha, Subbaiah, & Mahalakshmi, 2021).
Antitumor Activity
In the field of cancer research, El-Zahar et al. (2011) synthesized benzofuran-2-yl pyrazole pyrimidine derivatives from the compound, showing potential as thymidylate synthase inhibitors and exhibiting cytotoxic activity against certain cancer cell lines (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).
Structural and Chemical Analysis
Studies like Naveen et al. (2018) have focused on the structural elucidation and analysis of novel pyrazole derivatives. They provided detailed insights into the molecular structure, intermolecular interactions, and crystal packing of these compounds (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).
Mécanisme D'action
The mechanism of action of similar compounds has been investigated in the context of their biological activity. For instance, a novel auxin receptor agonist, named K-10, had a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-10-13-9-19(14-4-2-1-3-5-14)18-17(13)12-6-7-15-16(8-12)22-11-21-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFWJLCVAHTFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178546 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004451-69-7 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004451-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


